molecular formula C10H18O5 B1354121 Diisopropyl (S)-(-)-malate CAS No. 83541-68-8

Diisopropyl (S)-(-)-malate

Cat. No. B1354121
CAS RN: 83541-68-8
M. Wt: 218.25 g/mol
InChI Key: XYVHRFVONMVDGK-QMMMGPOBSA-N
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Description

Diisopropyl compounds are a class of organic compounds that contain two isopropyl groups. They are used in various applications, including as intermediates in chemical synthesis .


Synthesis Analysis

The synthesis of diisopropyl compounds can be complex and depends on the specific compound being synthesized . For example, N,N-Diisopropylethylamine, a tertiary amine, is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate .


Molecular Structure Analysis

The molecular structure of diisopropyl compounds varies depending on the specific compound. For instance, N,N-Diisopropylethylamine consists of a central nitrogen atom bonded to an ethyl group and two isopropyl groups .


Chemical Reactions Analysis

Diisopropyl compounds can undergo various chemical reactions. For example, ethers like ethyl isopropyl ether can be cleaved with hydrobromic acid to produce isopropyl alcohol and bromoethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of diisopropyl compounds depend on the specific compound. For example, diisopropyl ether is a colorless liquid with a fishy, ammoniacal odor, a boiling point of 68-69 °C, and a density of 0.725 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis of Selective Inhibitors : Diisopropyl (R)-(+)-malate has been used as the starting material in the synthesis of neuronal nitric oxide synthase inhibitors. Key steps include diastereoselective alkylation and fast intramolecular cyclization, contributing to the development of selective inhibitors for neurological applications (Xue, Gu, & Silverman, 2009).

  • Enantioselective Synthesis of Lactone Lignans : Diisopropyl malate is the starting point for synthesizing enantiomerically pure α-hydroxylated lactone lignans. These compounds, with potential applications in cancer research, have shown inhibition of HT29 colon cancer cell proliferation (Sefkow, Raschke, & Steiner, 2003).

  • Malate Dehydrogenase Study : Research on malate dehydrogenase, an enzyme with significant roles in cellular metabolism, has utilized malate compounds. This enzyme shows activity peaks in mitochondrial and peroxisomal fractions, indicating its significance in cellular biochemical pathways (Yamazaki & Tolbert, 1969).

  • Malic Acid Production by Yeast : Diisopropyl malate derivatives are relevant in the study of malic acid production using genetically engineered Saccharomyces cerevisiae. This research is crucial for biotechnological applications in producing biomass-derived chemicals (Zelle et al., 2008).

5

. Combustion and Emissions in Engines : The addition of diisopropyl ether (related to diisopropyl malate in its structural properties) to fuel blends has been studied to understand its effects on combustion, performance, emissions, and operating range in homogeneous charged compression ignition (HCCI) engines. This research contributes to automotive engineering and environmental studies (Uyumaz et al., 2020).

  • Aspartate Shuttle in Peroxisomes : Research involving malate/aspartate shuttle systems in leaf peroxisomes provides insights into the cellular metabolic processes. This study evaluates the shuttle's role in supplying NADH to peroxisomal matrix, crucial for understanding cellular energy metabolism (Schmitt & Edwards, 1983).

  • Chiral Auxiliary for Synthesis : Diisopropyl L-malate has been used as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters and asymmetric syntheses, relevant in organic chemistry and pharmaceutical research (Kang et al., 2011).

  • Isoenzyme Partitioning Study : Research on the partitioning of malate dehydrogenase isoenzymes into glyoxysomes, mitochondria, and chloroplasts contributes to our understanding of metabolic pathways in plants and their evolutionary aspects (Gietl, 1992).

Safety And Hazards

Diisopropyl compounds can pose safety hazards. For instance, diisopropylamine is harmful if swallowed, toxic if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Future research directions could involve developing more efficient synthesis methods for diisopropyl compounds, studying their potential applications in various fields, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

dipropan-2-yl (2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHRFVONMVDGK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462659
Record name Diisopropyl (S)-(-)-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl (S)-(-)-malate

CAS RN

83541-68-8
Record name Diisopropyl (S)-(-)-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl (S)-(-)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IT Lim, SO Meroueh, M Lee, MJ Heeg… - Journal of the …, 2004 - ACS Publications
Cathepsin B, a cysteine protease, is an important target in fighting cancer. This enzyme has been implicated in enhancing tumor invasiveness and metastasis, therefore inhibitors for …
Number of citations: 53 pubs.acs.org

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